2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both quinoline and thiazole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the quinoline moiety. One common method involves the reaction of 2-bromo-1-(4-methyl-2-quinolinyl)ethanone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of quinoline and thiazole rings in its structure. This dual presence enhances its biological activity and broadens its range of applications compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C15H13N3OS2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13N3OS2/c1-10-8-14(17-12-5-3-2-4-11(10)12)21-9-13(19)18-15-16-6-7-20-15/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
ASRADZLDBODOMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC=CS3 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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